molecular formula C4H4BrN3O2 B1417813 2-Bromo-4-methyl-5-nitro-1H-imidazole CAS No. 105983-46-8

2-Bromo-4-methyl-5-nitro-1H-imidazole

Cat. No. B1417813
M. Wt: 206 g/mol
InChI Key: GOKBPGXXQSCLLS-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitro-1H-imidazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole involves a two-step method. The first step is the dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy . This method is efficient, safe, and easy to scale up .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methyl-5-nitro-1H-imidazole consists of an imidazole ring substituted with a bromine atom, a methyl group, and a nitro group . The average mass of the molecule is 205.997 Da, and the monoisotopic mass is 204.948685 Da .


Chemical Reactions Analysis

Imidazole compounds, including 2-Bromo-4-methyl-5-nitro-1H-imidazole, are key components in a variety of functional molecules and have a broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .


Physical And Chemical Properties Analysis

2-Bromo-4-methyl-5-nitro-1H-imidazole has a molecular weight of 206 g/mol . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved sources.

Scientific Research Applications

Chemical Structure Analysis

2-Bromo-4-methyl-5-nitro-1H-imidazole has been studied for its chemical structure. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol or with potassium cyanide in DMSO leads to the nucleophilic substitution of the 2-bromine atom by methoxy or cyano group. The crystalline structures of these compounds have been determined, showcasing the compound's potential in chemical structure analysis and synthesis (Chauvière, Jaud, & Rameau, 1995).

Photochemical Behavior

The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been investigated. This study contributes to the understanding of the compound's photochemical properties, which is crucial for applications in photochemistry and related fields (Pfoertner & Daly, 1987).

Synthesis Applications

The synthesis process of 2-Bromo-4-methyl-5-nitro-1H-imidazole has been explored, including methods like N-nitration, treatment with [15N]glycine, and hydrolysis processes. These studies are significant for the development of advanced synthesis techniques for specialized compounds (Suwiński & Szczepankiewicz, 1996).

Interaction with Amino Acids

Research has been conducted on the interaction of nitrohaloimidazoles with amino acids, leading to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. This is relevant for biochemistry and pharmacology, where such interactions are critical (Kochergin et al., 1999).

Radical-Nucleophilic Substitution Reactions

The compound's anions have been shown to undergo SRN1 reactions with various halogeno-nitroalkanes, revealing its utility in studying radical-nucleophilic substitution reactions. This is important for organic chemistry and the synthesis of novel compounds (Adebayo, Bowman, & Salt, 1988).

Crystal Packing Studies

Crystal packing studies of 2-Bromo-4-methyl-5-nitro-1H-imidazole derivatives have been conducted. These studies are crucial in understanding the crystallography of such compounds, which is important for material science and pharmaceuticals (Wagner, Rwierczek, & Kubicki, 2007).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-4-methyl-5-nitro-1H-imidazole is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

2-bromo-4-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKBPGXXQSCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878716
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-5-nitro-1H-imidazole

CAS RN

105983-46-8
Record name 2-Bromo-4-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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